2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Description
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, a propanoyl group, and a hydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)propanoylamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-7-6-9(4-5-10(7)13)18-8(2)11(17)15-16-12(19)14-3/h4-6,8H,1-3H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDINBBCOUIPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NNC(=S)NC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-chloro-3-methylphenol.
Formation of Intermediate: The phenol undergoes a reaction with propanoyl chloride to form 2-(4-chloro-3-methylphenoxy)propanoyl chloride.
Hydrazine Derivative Formation: The intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes precise control of reaction temperatures, use of catalysts, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: A structurally similar compound with different functional groups.
2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid: Another related compound with a similar aromatic ring structure.
Uniqueness
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
